molecular formula C8H10N2O3 B3376622 (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS No. 1212818-54-6

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Cat. No.: B3376622
CAS No.: 1212818-54-6
M. Wt: 182.18
InChI Key: YSLPTGOAVRWPDS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-(3-nitrophenyl)ethan-1-amine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. Transaminases are frequently used as biocatalysts to achieve the desired chiral amine with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-nitrophenyl)ethanone.

    Reduction: Formation of 2-amino-2-(3-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-Amino-2-(4-nitrophenyl)ethan-1-ol: A structural isomer with the nitro group in the para position.

    2-Amino-2-(3-chlorophenyl)ethan-1-ol: A similar compound with a chloro group instead of a nitro group.

Uniqueness

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2S)-2-amino-2-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLPTGOAVRWPDS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212818-54-6
Record name (2S)-2-amino-2-(3-nitrophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.